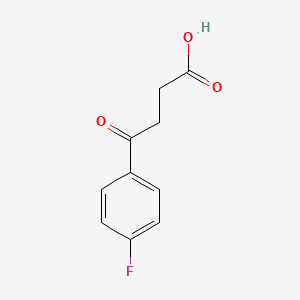

3-(4-Fluorobenzoyl)propionic acid

Descripción

Significance and Research Context of Fluorinated Organic Compounds

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.govwikipedia.org This has led to the widespread use of fluorinated compounds in numerous applications, from pharmaceuticals and agrochemicals to materials science. nih.govwikipedia.org The carbon-fluorine bond is one of the strongest in organic chemistry, imparting high thermal and chemical stability to fluorinated compounds. wikipedia.org Furthermore, the high electronegativity of fluorine can influence a molecule's reactivity, acidity, and ability to interact with biological targets. wikipedia.orgontosight.ai In drug discovery, for instance, the incorporation of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to its target. nih.govwikipedia.org It is estimated that approximately 20% of all commercialized pharmaceuticals contain fluorine. wikipedia.org

Historical Perspective of 3-(4-Fluorobenzoyl)propionic Acid in Scientific Inquiry

The scientific journey of this compound is closely linked to the development of pharmaceuticals. It is recognized as a metabolite of Haloperidol, a well-known dopamine (B1211576) D2 receptor blocker used in the treatment of various psychiatric disorders. sigmaaldrich.comchemicalbook.comsigmaaldrich.com This metabolic relationship has driven much of the initial and ongoing research into the compound. Early synthetic methods often involved the Friedel-Crafts acylation of fluorobenzene (B45895) with succinic anhydride (B1165640), a process that has been refined over time for improved yield and purity. prepchem.com Research has also explored its use as a precursor for the synthesis of other biologically active molecules. For example, it has been used to prepare 7-Fluoro-1-tetralone through a process of Wolff-Kishner reduction followed by ring closure. cymitquimica.comchemicalbook.com

Overview of Key Research Domains Involving this compound

The utility of this compound extends across several key research areas, primarily leveraging its properties as a versatile chemical intermediate and building block. chemimpex.com

Pharmaceutical Development: The compound serves as a crucial starting material in the synthesis of a variety of pharmaceutical agents. chemimpex.com Its structure is particularly amenable to the creation of anti-inflammatory and analgesic medications. chemimpex.com For instance, it has been utilized in the synthesis of tryptophanol-derived oxazolopyrrolidone lactams, which are being investigated as potential anticancer agents. nih.gov

Organic Synthesis: In the realm of organic chemistry, this compound is a valuable building block for creating more complex molecules. chemimpex.comontosight.ai Its functional groups—a carboxylic acid and a ketone—allow for a range of chemical transformations. cymitquimica.com For example, the carboxylic acid can be converted into esters and amides, while the ketone can undergo reduction or other reactions to build new molecular frameworks. chemicalbook.com

Materials Science: The compound also finds application in the development of new polymers. chemimpex.com The introduction of the fluorobenzoyl group can enhance the thermal stability and mechanical properties of polymeric materials, making them suitable for demanding applications. chemimpex.com

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 366-77-8 chemimpex.com |

| Molecular Formula | C₁₀H₉FO₃ chemimpex.com |

| Molecular Weight | 196.18 g/mol chemimpex.com |

| Melting Point | 100-102 °C sigmaaldrich.com |

| Appearance | White to beige powder or crystals chemimpex.comcymitquimica.comechemi.com |

| Solubility | Insoluble in water chemicalbook.comechemi.com |

Structure

3D Structure

Propiedades

IUPAC Name |

4-(4-fluorophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYWHIAAQYQKPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190084 | |

| Record name | beta-(4-Fluorobenzoyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366-77-8 | |

| Record name | 3-(4-Fluorobenzoyl)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=366-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-(4-Fluorobenzoyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000366778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 366-77-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | beta-(4-Fluorobenzoyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-fluorobenzoyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(4-FLUOROBENZOYL)PROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2Z6N6JC9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 3 4 Fluorobenzoyl Propionic Acid

Established Synthetic Pathways for 3-(4-Fluorobenzoyl)propionic Acid

The primary synthesis of this compound is most commonly achieved through electrophilic aromatic substitution, with other multi-step pathways providing alternative routes.

The most direct and widely utilized method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene (B45895). researchgate.net This classic electrophilic aromatic substitution reaction involves the acylation of the aromatic ring with succinic anhydride (B1165640), typically in the presence of a strong Lewis acid catalyst. nih.gov

The reaction mechanism begins with the activation of succinic anhydride by the Lewis acid, such as anhydrous aluminum chloride (AlCl₃), forming a highly electrophilic acylium ion intermediate. The fluorobenzene, activated by the fluorine atom towards ortho- and para- substitution, then attacks the acylium ion. Due to steric hindrance, the acylation occurs predominantly at the para-position relative to the fluorine atom. A subsequent aqueous workup quenches the reaction and hydrolyzes the aluminum chloride complexes to yield the final product, this compound. researchgate.net The reaction is analogous to the synthesis of other β-aroylpropionic acids. ijpsr.com

Table 1: Typical Reaction Parameters for Friedel-Crafts Acylation

| Parameter | Description |

| Arene | Fluorobenzene |

| Acylating Agent | Succinic Anhydride |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) |

| Solvent | An inert solvent such as nitrobenzene (B124822) or carbon disulfide is common, though solvent-free conditions have also been explored. nih.gov |

| Temperature | The reaction is typically initiated at a low temperature and may be refluxed to ensure completion. ijpsr.com |

| Workup | Acidified water (e.g., ice-cold hydrochloric acid) is used to decompose the intermediate complex. ijpsr.com |

Alternative synthetic routes to this compound often begin with more functionalized precursors, such as 4-fluorobenzaldehyde (B137897). dntb.gov.ua These multi-step pathways offer flexibility when the direct Friedel-Crafts acylation is not suitable. One such approach involves the Stobbe condensation. wikipedia.orgorganicreactions.org

In this pathway, 4-fluorobenzaldehyde is condensed with a dialkyl succinate, such as diethyl succinate, in the presence of a strong base like sodium ethoxide or potassium tert-butoxide. researchgate.netjuniperpublishers.com This reaction forms an alkylidene succinic acid half-ester. The key steps that follow are:

Reduction: The carbon-carbon double bond of the alkylidene succinic acid derivative is selectively reduced. Catalytic hydrogenation is a common method for this transformation.

Hydrolysis: The ester group is saponified, typically under basic conditions followed by acidification, to yield the final carboxylic acid product.

This sequence of chain extension and functional group modification provides a viable, albeit longer, alternative to the direct acylation of fluorobenzene. dntb.gov.ua

Derivatization Strategies and Synthetic Applications of this compound as a Building Block

As a bifunctional molecule, this compound serves as a valuable scaffold for creating a diverse range of chemical structures. researchgate.net Its utility is particularly pronounced in medicinal chemistry and pharmaceutical development. wikipedia.org

The keto-acid functionality of this compound is ideally suited for the synthesis of heterocyclic systems. A prominent application is the preparation of pyridazinone derivatives. researchgate.netresearchgate.net The reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) leads to a cyclocondensation reaction.

The initial step involves the formation of a hydrazone at the ketone carbonyl group. Subsequent intramolecular cyclization via nucleophilic attack of the terminal nitrogen onto the carboxylic acid group, followed by dehydration, yields a stable six-membered dihydropyridazinone ring. This transformation converts the linear keto-acid into a 6-(4-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one core structure, which is a privileged scaffold in medicinal chemistry. ijpsr.comdntb.gov.ua

Table 2: Synthesis of Pyridazinone Core from this compound

| Reactant 1 | Reactant 2 | Product Core Structure | Application |

| This compound | Hydrazine Hydrate | 6-(4-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one | Precursor for bioactive compounds |

The incorporation of fluorine into organic molecules is a widely used strategy in drug design to modulate metabolic stability, binding affinity, and lipophilicity. This compound serves as an important building block for introducing the 4-fluorobenzoyl moiety, a common feature in many modern pharmaceuticals. nih.gov While not always used to create a direct analog of a non-fluorinated compound, its role is crucial in the de novo design of novel fluorinated therapeutic agents. It provides a synthetically accessible route to compounds bearing this key pharmacophore, which is associated with a range of biological activities. wikipedia.org

The most significant application of this compound is its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). wikipedia.org It is a known metabolite of the antipsychotic drug Haloperidol, indicating its relevance in biochemical pathways. sigmaaldrich.com

More importantly, it is a documented precursor in the industrial synthesis of the cardiovascular drug Lidoflazine . The synthesis utilizes this compound as the starting material for the construction of a key aliphatic side chain.

The synthetic sequence typically involves:

Ketone Reduction: The carbonyl group of this compound is reduced to a methylene (B1212753) group. This is often achieved via a Clemmensen or Wolff-Kishner reduction, converting the keto-acid into 4-(4-fluorophenyl)butanoic acid.

Further Elaboration: This resulting butanoic acid derivative is then activated (e.g., by conversion to an acid chloride) and used to acylate other complex fragments to assemble the final drug molecule.

Table 3: Role as an Intermediate in Lidoflazine Synthesis

| Starting Material | Key Intermediate | Final Drug Application |

| This compound | 4-(4-Fluorophenyl)butanoic acid | Synthesis of Lidoflazine (Cardiovascular Agent) |

Preparation of Intermediate Compounds for Pharmaceutical Synthesis

Reduction Reactions to Yield Alcohols and Lactones

This compound possesses two functional groups susceptible to reduction: a ketone and a carboxylic acid. The selective reduction of either group leads to different, valuable chemical intermediates.

The ketonic carbonyl can be selectively reduced to a secondary alcohol using mild hydride-donating reagents, most notably sodium borohydride (B1222165) (NaBH₄). commonorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com This reagent is highly effective for the reduction of aldehydes and ketones but does not typically reduce less reactive carboxylic acids under standard conditions. commonorganicchemistry.commasterorganicchemistry.com The reaction, a nucleophilic addition, involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. chemguide.co.ukyoutube.com Subsequent protonation of the resulting alkoxide intermediate, usually during an aqueous or alcoholic workup, yields the corresponding secondary alcohol, 4-(4-fluorophenyl)-4-hydroxybutanoic acid.

This hydroxy acid can then undergo a spontaneous or acid-catalyzed intramolecular cyclization (esterification) to form a stable five-membered ring, a γ-lactone. The product of this reaction is 4-(4-fluorophenyl)dihydrofuran-2(3H)-one.

More forceful reduction methods, such as catalytic hydrogenation using ruthenium-based catalysts at high pressure and temperature, can reduce both the carbonyl group and the aromatic ring. cabidigitallibrary.org

Table 1: Reduction and Lactonization of this compound

| Starting Material | Reagent(s) | Key Intermediate | Final Product | Product Class |

| This compound | 1. Sodium Borohydride (NaBH₄) 2. Aqueous Workup | N/A | 4-(4-fluorophenyl)-4-hydroxybutanoic acid | Hydroxy Acid |

| 4-(4-fluorophenyl)-4-hydroxybutanoic acid | Acid catalyst (e.g., H₂SO₄) or heat | N/A | 4-(4-fluorophenyl)dihydrofuran-2(3H)-one | γ-Lactone |

Cyclization Reactions to Form Fused Ring Systems (e.g., Tetralones)

The carbon skeleton of this compound is well-suited for intramolecular cyclization to form polycyclic systems, specifically tetralones. This transformation is achieved through an intramolecular Friedel-Crafts acylation. masterorganicchemistry.comresearchgate.netresearchgate.net The reaction is typically promoted by strong acids, such as polyphosphoric acid (PPA) or methanesulfonic acid (MSA), which act as both the catalyst and solvent. researchgate.net

In this reaction, the carboxylic acid functional group is activated by the acid catalyst, leading to the formation of a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich 4-fluorophenyl ring, which acts as the nucleophile. sigmaaldrich.combyjus.comchemistrysteps.com The electrophilic attack occurs preferentially at the carbon atom ortho to the activating fluorine atom, leading to the closure of a new six-membered ring. The final product is 7-fluoro-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, a substituted tetralone. This method is a common strategy for synthesizing tetralone and indanone derivatives from corresponding keto acids. rsc.org

Table 2: Intramolecular Friedel-Crafts Acylation

| Reactant | Catalyst/Conditions | Reaction Type | Product |

| This compound | Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MSA), heat | Intramolecular Friedel-Crafts Acylation | 7-fluoro-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |

Nitration Reactions to Form Substituted Derivatives

The aromatic ring of this compound can undergo electrophilic aromatic substitution, such as nitration, to introduce additional functional groups. The nitration is typically carried out using a mixture of nitric acid and a dehydrating agent, like sulfuric acid, which generates the potent electrophile, the nitronium ion (NO₂⁺). chemistrysteps.com

The position of the incoming nitro group is dictated by the directing effects of the substituents already present on the benzene (B151609) ring: the fluorine atom and the acyl group. The fluorine atom is an ortho-, para-director, while the acyl group is a meta-director. Due to the combined influence and the deactivating nature of both groups, the substitution occurs at the position ortho to the fluorine atom and meta to the acyl group. Experimental results confirm this regioselectivity, where treating this compound with nitric acid at low temperatures (-15 °C) yields 3-(4-fluoro-3-nitrobenzoyl)propionic acid as the primary product.

Table 3: Nitration of this compound

| Reactant | Reagents | Conditions | Product |

| This compound | Nitric acid (d = 1.51) | -15 °C | 3-(4-fluoro-3-nitrobenzoyl)propionic acid |

Mechanistic Studies of Reactions Involving this compound

The chemical transformations of this compound are governed by well-established reaction mechanisms.

Mechanism of Reduction: The selective reduction of the ketone with sodium borohydride proceeds via nucleophilic addition. The borohydride anion (BH₄⁻) serves as a source of hydride ions (H⁻). The reaction begins with the nucleophilic attack of a hydride ion on the partially positive carbonyl carbon. This breaks the carbon-oxygen π-bond, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate. In a subsequent step, this alkoxide is protonated by the solvent (e.g., water or alcohol) during workup to yield the final alcohol product.

Mechanism of Intramolecular Friedel-Crafts Acylation: The cyclization to form a tetralone is a classic example of an electrophilic aromatic substitution. The mechanism involves several steps:

Generation of the Electrophile: The carboxylic acid is protonated by the strong acid catalyst (e.g., PPA). Subsequent loss of a water molecule generates a resonance-stabilized acylium ion (R-C≡O⁺), which is a powerful electrophile. sigmaaldrich.comchemistrysteps.com

Electrophilic Attack: The π-electron system of the fluorinated benzene ring attacks the acylium ion. This step forms a new carbon-carbon bond and a carbocation intermediate known as an arenium ion or sigma complex. byjus.com

Deprotonation: A base (such as the conjugate base of the acid catalyst) removes a proton from the carbon atom where the acylium ion attached, restoring the aromaticity of the ring and yielding the final tetralone product.

Mechanism of Nitration: The nitration of the aromatic ring is also an electrophilic aromatic substitution reaction.

Formation of the Nitronium Ion: Nitric acid reacts with the stronger sulfuric acid in a proton-transfer equilibrium. The protonated nitric acid then eliminates a molecule of water to form the linear and highly electrophilic nitronium ion (⁺NO₂). chemistrysteps.com

Nucleophilic Attack: The π-electrons of the fluorobenzoyl ring attack the nitronium ion, forming a resonance-stabilized arenium ion intermediate. The positive charge of this intermediate is delocalized across the ring. The directing effects of the existing fluorine and acyl substituents determine the stability of the possible arenium ion isomers, favoring the formation of the one that leads to the observed product. stackexchange.comacs.org

Aromatization: A water molecule or other weak base removes a proton from the intermediate, restoring the aromatic system and resulting in the final nitro-substituted product.

Applications in Materials Science and Agrochemicals

Development of Polymeric Materials

3-(4-Fluorobenzoyl)propionic acid serves as a precursor in the synthesis of high-performance polymeric materials. chemimpex.com The incorporation of fluorine-containing monomers is a well-established strategy for enhancing the intrinsic properties of polymers such as polyamides and polyimides. The strong carbon-fluorine bond and the unique electronic effects of fluorine contribute to significant improvements in the material's performance characteristics, making them suitable for demanding applications in the aerospace and automotive industries. chemimpex.com

The introduction of fluorinated moieties, such as the 4-fluorobenzoyl group, into a polymer backbone generally increases its thermal stability. This enhancement is attributed to the high bond energy of the C-F bond, which requires more energy to break compared to a C-H bond. Fluorinated polymers consistently exhibit higher glass transition temperatures (Tg) and thermal decomposition temperatures (Td), allowing them to maintain structural integrity and functionality at elevated temperatures. mdpi.comkpi.ua For instance, research on various fluorinated polyamides and polyimides demonstrates their superior thermal properties compared to their non-fluorinated counterparts. researchgate.netmdpi.com

Table 1: Thermal Properties of Various Fluorinated Polymers This table presents typical data for high-performance fluorinated polymers, illustrating the thermal stability that can be achieved by incorporating fluorinated monomers.

| Polymer Type | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5) | Source |

| Fluorinated Polyimide (TPPI50) | 402 °C | 563 °C | mdpi.com |

| Fluorinated Polyamide-imide | 195-245 °C | > 485 °C | researchgate.net |

| Fluorinated Aromatic Polyamide | 259-317 °C | Not specified | researchgate.net |

| Bio-based Fluorinated Polyamide | > 250 °C | > 250 °C | mdpi.com |

The inclusion of fluorine atoms can also lead to an improvement in the mechanical properties of polymers. chemimpex.com The polarity of the C-F bond can influence inter-chain and intra-chain interactions, affecting the polymer's crystallinity and morphology. This often results in materials with high tensile strength and a robust elastic modulus. Studies on fluorinated aromatic polyamides and polyimides have reported impressive mechanical performance, yielding tough and durable films suitable for advanced engineering applications. researchgate.net

Table 2: Mechanical Properties of Representative Fluorinated Polymers This table showcases the mechanical performance metrics for different types of fluorinated polymers, highlighting the potential for materials derived from fluorinated precursors.

| Polymer Type | Tensile Strength | Elongation at Break | Elastic Modulus | Source |

| Fluorinated Polyimide (TPPI50) | 232.73 MPa | 26.26% | 5.53 GPa | mdpi.com |

| Fluorinated Aromatic Polyamide | 87-135 MPa | 8-22% | 2.0-3.0 GPa | researchgate.net |

| Fluorinated Polyamide-imide Film | 159.8 MPa | Not specified | 3.65 GPa | researchgate.net |

Formulation of Specialty Chemicals

This compound is utilized as an intermediate in the synthesis of various specialty chemicals. chemimpex.com The fluorinated benzoyl component of the molecule is key to its utility, as organofluorine compounds often exhibit unique properties such as high thermal stability, chemical inertness, and low surface energy. researchgate.netresearchgate.net These characteristics are highly sought after in the formulation of specialty products, including advanced lubricants, coatings, and surfactants. The compound's reactivity and stability make it a versatile starting point for creating derivatives that can be customized for specific industrial applications. chemimpex.com

Research in Agrochemical Product Development

In the field of agrochemicals, this compound and its derivatives are subjects of research for the development of new active ingredients. chemimpex.com The incorporation of fluorine into molecules is a common strategy in medicinal and agrochemical chemistry to enhance biological activity and metabolic stability. A closely related compound, 3-(2,4-Difluorobenzoyl)propionic acid, is known to be a building block for formulating agrochemicals like herbicides and fungicides that target specific pests and diseases. chemimpex.com This suggests a similar potential for this compound to serve as a key intermediate in the synthesis of effective and stable crop protection products, where its structural features contribute to the efficacy of the final formulation. chemimpex.comchemimpex.com

Analytical and Spectroscopic Characterization in Research Contexts

Utilization as a Standard Reference Material in Analytical Chemistry

In the field of analytical chemistry, 3-(4-Fluorobenzoyl)propionic acid is employed as a standard reference material. chemimpex.com This is crucial for ensuring the accuracy and consistency of analytical methods, particularly in the quality control of pharmaceutical manufacturing. chemimpex.com

Chromatographic Techniques (e.g., HPLC, GC-MS)

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of this compound. For instance, a purity of 98.0% has been reported, which can be enhanced to 99.8% through recrystallization from toluene. echemi.com Some commercial grades of this acid are guaranteed to have a purity of at least 97% or 96.0% as determined by HPLC. vwr.comthermofisher.com These methods are vital for controlling the levels of by-products, such as ortho-substituted isomers, to as low as 0.03%. echemi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for the analysis of related compounds. nih.govnih.gov For instance, a method for the ultra-trace analysis of fluorobenzoic acids using GC-MS after solid-phase extraction and derivatization has been developed, demonstrating the technique's sensitivity. nih.gov The mass spectrum of this compound itself shows characteristic peaks that aid in its identification. chemicalbook.com

Quantitative Analysis of Related Compounds

The use of this compound as a standard allows for the precise quantitative analysis of related compounds and potential impurities in various samples. Chromatographic techniques like HPLC are instrumental in these quantitative assessments, ensuring that the purity and composition of chemical batches meet stringent specifications. chemimpex.comechemi.com

Advanced Spectroscopic Analyses for Structural Elucidation and Conformational Studies

Advanced spectroscopic techniques are indispensable for elucidating the detailed molecular structure and conformational properties of this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides significant insights into the vibrational modes of the molecule. The FT-IR spectrum of this compound has been recorded in the 4000–400 cm⁻¹ region. journalcra.com Analysis of the spectrum, often supported by theoretical calculations, helps in assigning specific vibrational frequencies to the functional groups within the molecule, such as the carbonyl (C=O) and hydroxyl (O-H) groups of the carboxylic acid and the C-F bond of the fluorophenyl ring. journalcra.comdocbrown.info

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing FT-IR, FT-Raman spectroscopy offers additional information about the molecular vibrations. The FT-Raman spectrum of this compound has also been recorded in the 4000–100 cm⁻¹ range. journalcra.com In Raman spectroscopy, different selection rules apply, meaning that vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, providing a more complete vibrational analysis. researchgate.net For this compound, both A' and A'' vibrations are active in both Raman scattering and infrared absorption. journalcra.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules.

¹H NMR: The proton NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms. chemicalbook.comdocbrown.info The spectrum shows distinct signals for the aromatic protons on the fluorophenyl ring and the aliphatic protons of the propionic acid chain, with their integrations corresponding to the number of protons in each environment. docbrown.info

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. docbrown.infochemicalbook.com For this compound, distinct peaks are observed for the carbonyl carbons, the aromatic carbons (with the carbon attached to the fluorine showing a characteristic splitting), and the aliphatic carbons of the propionic acid moiety. docbrown.infochemicalbook.com

Interactive Data Tables

Table 1: Chromatographic Data for this compound

| Technique | Purity | Notes |

| HPLC | 98.0% (Initial) | Purity increased to 99.8% after recrystallization. echemi.com |

| HPLC | ≥97% | Commercially available purity. vwr.com |

| HPLC | ≥96.0% | Specification for another commercial grade. thermofisher.com |

| GC-MS | - | Used for trace analysis of related fluorobenzoic acids. nih.gov |

Table 2: Spectroscopic Data for this compound

| Technique | Region/Details | Reference |

| FT-IR | 4000–400 cm⁻¹ | journalcra.com |

| FT-Raman | 4000–100 cm⁻¹ | journalcra.com |

| ¹H NMR | Spectrum available | chemicalbook.com |

| ¹³C NMR | Spectrum available | chemicalbook.com |

Mass Spectrometry (MS and MS/MS) for Metabolite Identification and Quantification

Mass spectrometry (MS) is a fundamental technique for the analysis of this compound, a known metabolite of the antipsychotic drug haloperidol. hmdb.casigmaaldrich.com This compound has been detected in human blood, making its identification and quantification significant in metabolic studies. hmdb.ca Various MS-based methods, including Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are employed for its characterization. nih.gov

In positive ionization mode using techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is commonly observed. bmrb.ioufz.demassbank.eu Tandem mass spectrometry (MS/MS) experiments provide structural information through characteristic fragmentation patterns. The fragmentation of the parent ion reveals key structural motifs of the molecule. For instance, LC-ESI-QTOF-MS/MS analysis shows major fragment ions resulting from the cleavage of the propionic acid side chain and the fluorobenzoyl group. ufz.demassbank.eu

Electron Ionization (EI) mass spectrometry, often coupled with GC, results in a different fragmentation pattern, providing complementary data for structural confirmation. ufz.de The mass spectrum under EI conditions shows a molecular ion peak [M]⁺ and several fragment ions corresponding to different parts of the molecule. ufz.de

The data obtained from these analyses are available in various spectral databases, which serve as a reference for the identification of the compound in biological and environmental samples. bmrb.ioufz.demassbank.euufz.dechemicalbook.com

Table 1: Selected MS/MS Fragmentation Data for this compound [M+H]⁺ Data sourced from MassBank records. ufz.demassbank.eu

| Precursor Ion (m/z) | Fragmentation Method | Collision Energy | Fragment Ion (m/z) | Relative Intensity |

| 197.06 | CID | 50 eV | 179.049 | High |

| 197.06 | CID | 50 eV | 123.02 | Medium |

| 197.06 | CID | 50 eV | 95.02 | Medium |

| 197.06 | CID | Ramp 17.9-26.8 eV | 179.050 | High |

| 197.06 | CID | Ramp 17.9-26.8 eV | 123.021 | High |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within this compound. The absorption spectrum provides information about the chromophores present in the molecule, primarily the fluorobenzoyl group.

In a study by Ramachandran and Velraj (2013), the UV-Vis absorption spectra of the compound were recorded in both ethanol (B145695) and water solutions in the 200–400 nm range. journalcra.com The experimental results were compared with theoretical calculations performed using Time-Dependent Density Functional Theory (TD-DFT). journalcra.com The analysis of the electronic absorption spectrum helps in understanding the electronic transitions, such as n→π* and π→π*, which are characteristic of the carbonyl and phenyl groups within the molecule. journalcra.com The correlation between the experimental and theoretically calculated spectra aids in the accurate assignment of these electronic transitions. journalcra.com

Table 2: Experimental and Theoretical UV-Vis Absorption Data for this compound Data adapted from Ramachandran and Velraj (2013). journalcra.com

| Solvent | Experimental λmax (nm) | Calculated λmax (nm) (TD-DFT) | Assignment |

| Ethanol | 248 | 244.35 | π→π |

| Water | 249 | 244.91 | π→π |

Computational Chemistry and Quantum Chemical Calculations

Computational methods, particularly those based on quantum chemistry, are powerful tools for investigating the molecular properties of this compound at an atomic level.

Geometry Optimization and Vibrational Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method to predict the three-dimensional structure and vibrational frequencies of molecules. For this compound, geometry optimization has been performed using DFT with the B3LYP exchange-correlation functional and a 6-31G(d) basis set. journalcra.com This process determines the most stable conformation of the molecule by finding the minimum energy structure.

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. journalcra.com These calculations predict the fundamental vibrational modes of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. The 63 fundamental vibrational modes for this compound are distributed as 43 in-plane (A') and 20 out-of-plane (A'') vibrations under C_s symmetry. journalcra.com This theoretical analysis is essential for a detailed assignment of the experimental vibrational spectra. journalcra.comresearchgate.net

Correlation of Experimental and Theoretical Spectroscopic Data

A key aspect of computational studies is the correlation of theoretical data with experimental results. For this compound, the vibrational frequencies calculated using DFT have been compared with experimental data from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. journalcra.com

This comparison allows for a more reliable assignment of the observed spectral bands to specific molecular vibrations. journalcra.com For example, the calculated frequencies for the C=O stretching, C-F stretching, and various bending modes can be matched with the corresponding peaks in the experimental FT-IR and FT-Raman spectra. journalcra.com A good agreement between the calculated and observed spectra validates the computational model and provides a deeper understanding of the molecule's vibrational properties. journalcra.com Similarly, theoretical UV-Vis spectra calculated by TD-DFT have been successfully correlated with experimental spectra to explain the electronic transitions. journalcra.com

Table 3: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound Data adapted from Ramachandran and Velraj (2013). journalcra.com

| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (DFT/B3LYP) (cm⁻¹) |

| O-H Stretch (Carboxylic acid) | 3088 | - | 3097 |

| C-H Stretch (Aromatic) | 3065 | 3070 | 3075 |

| C=O Stretch (Carboxylic acid) | 1715 | 1714 | 1720 |

| C=O Stretch (Ketone) | 1684 | 1685 | 1690 |

| C-C Stretch (Aromatic) | 1603 | 1605 | 1608 |

| C-F Stretch | 1231 | 1235 | 1238 |

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

While established methods for the synthesis of 3-(4-Fluorobenzoyl)propionic acid exist, future research is anticipated to focus on developing more efficient, sustainable, and scalable synthetic routes. The compound serves as a crucial intermediate in the production of various pharmaceuticals. chemimpex.com One known method involves the Friedel-Crafts acylation of fluorobenzene (B45895) with glutaric anhydride (B1165640), using aluminum chloride as a catalyst and methylene (B1212753) chloride as a solvent. google.com

Future research could explore alternative catalysts to replace aluminum chloride, aiming to reduce environmental impact and improve reaction yields. The investigation of flow chemistry processes could also offer a pathway to safer and more consistent large-scale production. Furthermore, enzymatic or chemo-enzymatic strategies present an innovative frontier for creating stereospecific derivatives, which could be pivotal for certain therapeutic applications.

A key challenge in its synthesis is controlling the level of the desfluoro impurity, 4-benzoylbutyric acid. google.com Novel purification techniques and synthetic strategies that minimize the formation of this byproduct will be a significant area of focus.

Table 1: Key Aspects of a Patented Synthetic Method

| Parameter | Description |

|---|---|

| Reactants | Fluorobenzene, Glutaric Anhydride |

| Solvent | Methylene Chloride |

| Catalyst | Aluminum Chloride |

| Critical Issue | Control of desfluoro analogue impurity (4-benzoylbutyric acid) |

In-depth Mechanistic Elucidation of Biological Activities

This compound is recognized as a metabolite of haloperidol, which points to its interaction with biological systems. sigmaaldrich.comsigmaaldrich.comchemicalbook.com As a member of the arylpropionic acid class, it shares a structural backbone with many non-steroidal anti-inflammatory drugs (NSAIDs). nih.govorientjchem.org This association suggests a potential for anti-inflammatory and analgesic properties. chemimpex.com

Future research is crucial to fully uncover the specific biological mechanisms at play. Investigations should aim to identify the molecular targets of this compound beyond its role as a metabolite. Studies exploring its interaction with cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are common targets for NSAIDs, could provide valuable insights. nih.govorientjchem.org While many arylpropionic acid derivatives show promise as anticancer agents, their exact mechanisms often remain unclear. nih.gov Therefore, in-depth studies are needed to determine if this compound or its derivatives exhibit antiproliferative activities and to identify the cellular pathways involved.

Development of Advanced Materials with Tuned Properties

The application of this compound extends beyond the pharmaceutical realm into material science. The compound is utilized in the development of polymeric materials, where it can contribute to enhanced thermal stability and mechanical properties. chemimpex.com This makes it a valuable component in industries such as aerospace and automotive. chemimpex.com

Future research will likely focus on synthesizing novel polymers and co-polymers incorporating this compound to create materials with highly specific and tunable characteristics. The fluorine atom in the molecule can impart unique properties such as hydrophobicity and increased stability. By modifying the core structure, researchers could develop advanced functional materials, including specialized coatings, high-performance composites, and new biomaterials. The potential for creating polymers with specific optical or electronic properties also warrants further exploration.

Integration into New Analytical Methodologies

In the field of analytical chemistry, this compound already serves as a standard reference material for chromatographic techniques. chemimpex.com This role is critical for the accurate quantification of similar compounds in complex mixtures, particularly for quality control in drug manufacturing. chemimpex.com

Emerging research could focus on its use in the development of new analytical methods. For instance, its distinct structure could be leveraged to create novel ionophores for selective electrodes or as a template for molecularly imprinted polymers (MIPs) used in sample preparation and analysis. A patented method for determining small-molecule halogenated carboxylic acids involves derivatization with reagents like 2-nitrophenylhydrazine (B1229437) followed by HPLC-DAD analysis. google.com Future work could adapt such derivatization strategies for the sensitive detection of this compound and related compounds in biological and environmental samples.

Table 2: Potential Analytical Applications

| Application Area | Description | Potential Future Direction |

|---|---|---|

| Reference Standard | Used in chromatography for quantification. chemimpex.com | Development of certified reference materials for a wider range of matrices. |

| Derivatization Agent | Can be derivatized for enhanced detection. | Exploring new derivatization reagents for improved sensitivity in LC-MS or GC-MS. |

| Sensor Development | Potential use in chemical sensors. | Creation of selective electrochemical or optical sensors for in-field monitoring. |

| Molecular Imprinting | Can be used as a template molecule. | Development of MIPs for selective extraction from complex samples. |

Potential for Derivatization in Drug Discovery Initiatives

The structure of this compound, with its reactive carboxylic acid group and modifiable aromatic ring, makes it an excellent scaffold for derivatization in drug discovery. chemimpex.com The synthesis of derivatives is a common strategy to enhance the therapeutic properties of a lead compound. For arylpropionic acids, derivatization of the carboxylate function has been shown to improve anti-inflammatory activity while reducing gastrointestinal side effects. orientjchem.org

Future drug discovery initiatives could systematically explore the chemical space around this molecule. By creating libraries of esters, amides, and other derivatives, researchers can screen for enhanced biological activity against various targets. For example, the synthesis of novel derivatives has been successful in developing potent inhibitors of enzymes like retinoic acid 4-hydroxylase (CYP26A1), which is involved in cancer. nih.gov This highlights the potential of using this compound as a starting point to develop new therapeutic agents, including novel anti-inflammatory drugs, analgesics, and potentially anticancer compounds. chemimpex.comnih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(4-Fluorobenzoyl)propionic acid, and how can its purity be validated?

- Methodological Answer : A common synthetic route involves Friedel-Crafts acylation of fluorobenzene derivatives with succinic anhydride, followed by hydrolysis. Alternative approaches may use coupling reactions between 4-fluorobenzoic acid derivatives and propionic acid precursors. Purity validation typically employs ¹H/¹³C NMR to confirm structural integrity (e.g., absence of unreacted intermediates) and HPLC-MS to assess chemical homogeneity. For example, methyl ester derivatives of structurally similar compounds (e.g., 3-(4-Methoxybenzoyl)propionic acid) have been characterized via crystallography and spectroscopy . Mass spectrometry (MS) protocols, such as those used for 3-(4-Hydroxyphenyl)propionic acid (negative-ion mode, CE: 30 V), can be adapted for fragmentation analysis .

Q. How should researchers address discrepancies in spectroscopic data during structural characterization?

- Methodological Answer : Contradictions in NMR or MS data may arise from impurities, tautomerism, or solvent effects. Cross-validate results using multiple techniques :

- X-ray crystallography (if crystals are obtainable) provides unambiguous structural confirmation, as demonstrated for analogs like 3-(4-Methoxybenzoyl)propionic acid .

- High-resolution MS (HRMS) resolves molecular formula ambiguities.

- 2D NMR (COSY, HSQC, HMBC) clarifies coupling patterns and connectivity. For instance, discrepancies in carbonyl group positioning can be resolved via HMBC correlations .

Advanced Research Questions

Q. What strategies optimize the use of this compound in heterocyclic synthesis, and how are reaction conditions tailored?

- Methodological Answer : This compound serves as a precursor for five-membered heterocycles (e.g., butenolides, triazoles). Key strategies include:

- Cyclocondensation with hydrazines or hydroxylamines under acidic catalysis to form triazoles or oxadiazoles.

- Microwave-assisted synthesis reduces reaction times and improves yields for thermally sensitive intermediates.

- Solvent selection (e.g., DMF for polar intermediates, toluene for azeotropic water removal) is critical. Reaction progress can be monitored via in situ FTIR to track carbonyl group consumption .

Q. How can computational modeling enhance the interpretation of crystallographic data for fluorinated benzoylpropionic acid derivatives?

- Methodological Answer : Pairing experimental data (e.g., from SHELX-refined structures) with density functional theory (DFT) calculations improves accuracy in bond-length and angle assignments. For example:

- Use Mercury CSD software to compare experimental structures (e.g., CCDC entries) with DFT-optimized geometries.

- Analyze electron density maps to identify weak interactions (e.g., C–H···O, π-stacking) that influence packing, as seen in analogs like 3-(4-Methoxybenzoyl)propionic acid .

Q. What metabolic pathways or degradation products should be considered when studying this compound in biological systems?

- Methodological Answer : In vitro models (e.g., SHIME for gastrointestinal simulation) can predict microbial metabolism. Key pathways include:

- β-oxidation shortening the propionic acid chain.

- Hydroxylation at the fluorophenyl ring, forming analogs like 3-(4-Hydroxy-3-fluorophenyl)propionic acid.

- LC-MS/MS with stable isotope labeling tracks degradation kinetics. Reference protocols from studies on 3-(4-Hydroxyphenyl)propionic acid metabolism in dynamic colonic models .

Q. How do steric and electronic effects of the 4-fluoro substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine atom enhances electrophilicity at the carbonyl group, facilitating nucleophilic attacks (e.g., in amide formation). Steric effects are minimal due to the para position, but Hammett substituent constants (σ) quantify electronic contributions. Compare reactivity with non-fluorinated analogs (e.g., 3-Benzoylpropionic acid) via kinetic studies under identical Pd-catalyzed conditions .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the stability of this compound under acidic conditions?

- Methodological Answer : Stability varies with solvent and temperature. Systematically test conditions:

- Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.

- pH-rate profiling identifies degradation thresholds (e.g., rapid hydrolysis below pH 2).

- Isolation of degradation products (e.g., 4-fluorobenzoic acid) via preparative TLC or column chromatography .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.